3'-Dechloro-4'-chloro Bupropion Fumarate

Description

Properties

IUPAC Name |

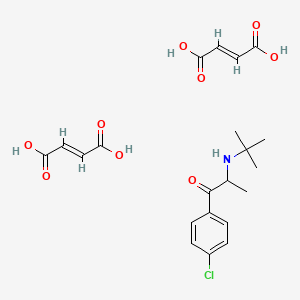

(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.2C4H4O4/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10;2*5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPADJAZYXDVHBG-LVEZLNDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(NC(C)(C)C)C(=O)C1=CC=C(C=C1)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization

Advanced Synthetic Routes for 3'-Dechloro-4'-chloro Bupropion (B1668061)

The synthesis of 3'-Dechloro-4'-chloro Bupropion, known in scientific literature as 2-(N-tert-Butylamino)-4′-chloropropiophenone, follows a robust and well-documented pathway for β-aminoketones. nih.gov The general approach involves the α-bromination of a substituted propiophenone (B1677668) followed by amination. nih.govacs.org

Precursor Synthesis and Halogenation Chemistry

The primary precursor for the synthesis is 4'-chloropropiophenone (B124772). This starting material is either sourced commercially or synthesized through standard methods like the Friedel-Crafts acylation of chlorobenzene (B131634) with propanoyl chloride.

The subsequent and critical step is the α-halogenation of this ketone precursor. The established method involves the bromination of the propiophenone at the alpha-position (the carbon atom adjacent to the carbonyl group). youtube.com This is typically achieved by reacting 4'-chloropropiophenone with molecular bromine in a solvent such as dichloromethane (B109758) or acetic acid. nih.govacs.orgyoutube.com The reaction yields the key intermediate, 2-bromo-1-(4-chlorophenyl)propan-1-one. youtube.com To mitigate the hazards associated with using liquid bromine, alternative brominating agents like N-bromosuccinimide (NBS) have been successfully utilized in greener synthetic approaches for bupropion and its analogs. acs.orgresearchgate.net

Table 1: Key Reactants in the Synthesis of 3'-Dechloro-4'-chloro Bupropion

| Reactant Name | Role in Synthesis | Typical Conditions |

|---|---|---|

| 4'-chloropropiophenone | Ketone Precursor | Starting material |

| Bromine (Br₂) or NBS | Brominating Agent | Reacted with precursor in a solvent like CH₂Cl₂ or acetic acid nih.govyoutube.com |

| tert-Butylamine (B42293) | Aminating Agent | Nucleophile for substitution of the α-bromo group nih.govacs.org |

This table is generated based on general synthetic procedures for bupropion analogs.

Amination Reactions and Stereochemical Control

Following halogenation, the α-bromo ketone intermediate undergoes a nucleophilic substitution reaction with tert-butylamine to form the α-amino ketone. nih.govacs.org This amination is typically conducted in a solvent like toluene (B28343) or N-methylpyrrolidinone (NMP). acs.orgacs.org A significant excess of tert-butylamine is often employed to ensure the reaction proceeds to completion, overcoming the steric hindrance of the bulky tert-butyl group. whiterose.ac.uk

This synthetic route results in the formation of a chiral center at the carbon atom bonded to the amino group. The standard synthesis produces a racemic mixture, containing an equal amount of both enantiomers. nih.gov While the stereoselective synthesis and metabolism of bupropion are well-studied, the general procedures reported for its analogs, including the 4'-chloro variant, yield the racemate. acs.orgnih.govnih.govnih.gov

Optimization of Reaction Conditions and Process Efficiency

Significant research has focused on optimizing the synthesis of bupropion to enhance its safety, efficiency, and environmental footprint. These improvements are directly applicable to the synthesis of its analogs.

Solvent Substitution : To address the toxicity of solvents like NMP, greener alternatives have been investigated. Cyrene™, a bio-based solvent derived from cellulose, has proven to be an effective substitute for the amination step, though it may necessitate longer reaction times. acs.org

Flow Chemistry : The application of continuous flow technology represents a major advancement in the synthesis of bupropion. rsc.orgrsc.org This methodology allows for superior control over reaction parameters, particularly for hazardous reagents like bromine, leading to enhanced safety, productivity, and product purity. rsc.orgresearchgate.net

Spectroscopic and Chromatographic Elucidation of Chemical Structure and Purity

The definitive confirmation of the chemical structure and purity of 3'-Dechloro-4'-chloro Bupropion Fumarate relies on a suite of modern analytical techniques. johnshopkins.edunih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

HRMS is an essential technique for verifying the elemental composition of a newly synthesized compound. For bupropion analogs, liquid chromatography coupled with mass spectrometry (LC-MS), often using positive electrospray ionization (ESI+), is a standard method. ijper.orgnih.gov This analysis provides a highly accurate mass-to-charge ratio (m/z) for the protonated molecular ion ([M+H]⁺).

For the free base of 3'-Dechloro-4'-chloro Bupropion, which has a chemical formula of C₁₃H₁₈ClNO, the calculated monoisotopic mass is 239.1077 u. HRMS analysis would therefore be expected to detect an [M+H]⁺ ion at approximately m/z 240.1155. The isotopic signature of the chlorine atom (a ~3:1 ratio of the M+ and M+2 peaks) would provide further confirmation of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for the unambiguous determination of a molecule's carbon-hydrogen framework. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 3'-Dechloro-4'-chloro Bupropion, distinct signals corresponding to each type of proton are expected. Based on data from related bupropion compounds, the spectrum would feature doublets for the aromatic protons on the 4-chlorophenyl ring, a quartet for the single proton on the chiral carbon, a large singlet for the nine equivalent protons of the tert-butyl group, and a doublet for the terminal methyl group's three protons. researchgate.netswgdrug.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides complementary data, showing a unique signal for each carbon atom in the molecule. This includes the characteristic downfield signal of the carbonyl carbon, signals for the aromatic carbons, and peaks for the aliphatic carbons in the amino-propanone side chain. researchgate.net

Table 2: Expected Analytical Data for 3'-Dechloro-4'-chloro Bupropion

| Analysis Type | Technique | Expected Result |

|---|---|---|

| Molecular Confirmation | HRMS (ESI+) | [M+H]⁺ ion at approx. m/z 240.1155, with chlorine isotopic pattern ijper.org |

| Structural Elucidation | ¹H NMR | Signals for aromatic, methine, tert-butyl, and methyl protons swgdrug.org |

This table outlines the expected analytical outcomes based on the compound's structure and data from similar bupropion analogs.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are fundamental in the structural elucidation and characterization of pharmaceutical compounds. While specific, published spectra for this compound are not widely available, a detailed analysis can be inferred from the well-documented spectra of its parent compound, bupropion, and an understanding of spectroscopic principles.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of bupropion hydrochloride exhibits characteristic absorption bands that confirm its key structural features. For 3'-Dechloro-4'-chloro Bupropion, the core functional groups—a ketone, a secondary amine, and a substituted aromatic ring—would produce similar, yet distinct, absorption peaks.

The primary difference would arise from the substitution pattern on the phenyl ring. The change from a 3'-chloro substituent in bupropion to a 4'-chloro substituent in this analog would most notably alter the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹) of the spectrum, which is highly specific to the substitution pattern of the aromatic ring. The fundamental vibrations for the main functional groups are expected to be present.

Interactive Data Table: Characteristic IR Absorption Bands for Bupropion This table presents data for the parent compound, bupropion, to provide a reference for the expected spectral features of its 4'-chloro analog.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| Ketone (C=O) | Stretching | ~1690 | jddtonline.info |

| Amine (N-H) | Out-of-plane deformation | ~1553 | researchgate.netscielo.br |

| Aromatic Ring (C=C) | Stretching | ~1457-1459 | jddtonline.inforesearchgate.net |

| C-Cl Bond | Vibration | ~1235 | researchgate.netscielo.br |

| Secondary Amine (R₂NH) | Bending | ~902 | researchgate.netscielo.br |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in 3'-Dechloro-4'-chloro Bupropion is the 4-chloropropiophenone moiety. In studies of bupropion hydrochloride in methanol (B129727) and water, the maximum absorbance (λmax) is observed at approximately 252 nm. turkjps.orgturkjps.org Another method using 0.1N HCl also reported a linear concentration range at wavelengths between 278 and 298 nm. jetir.org

For 3'-Dechloro-4'-chloro Bupropion, a shift in the λmax is anticipated due to the repositioning of the chloro-substituent from the meta- (3') to the para- (4') position relative to the propiophenone side chain. Placing an electron-withdrawing group like chlorine in the para position can lead to a bathochromic shift (a shift to a longer wavelength) compared to the meta-substituted isomer. This is further evidenced by other bupropion analogs; for instance, 4'-OH-bupropion, which features a hydroxyl group at the para-position, exhibits a significant shift in its UV spectrum, with a reported λmax of 350 nm. nih.gov Therefore, the UV-Vis spectrum is a sensitive tool for distinguishing between these positional isomers.

Advanced Chromatographic Techniques for Purity Profiling and Isomer Separation (e.g., HPLC, LC-MS, GC, Chiral Chromatography)

Advanced chromatographic techniques are indispensable for determining the purity, identifying impurities, and separating stereoisomers of pharmaceutical substances like this compound.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling

HPLC is the cornerstone for assessing the purity of bupropion and its related substances. The compound 3'-Dechloro-4'-chloro Bupropion is recognized as a potential impurity in the synthesis of bupropion. mdpi.comlgcstandards.com A novel chaotropic chromatography method using HPLC was specifically developed for the quantitative determination of bupropion and five of its impurities, including 3-Deschloro-4-chloro Bupropion Hydrochloride (designated as impurity 2). mdpi.comnih.govnih.gov

This method demonstrates the effective separation of these closely related compounds, which is critical for quality control. mdpi.comnih.govdntb.gov.ua The use of a chaotropic agent, potassium hexafluorophosphate, in the mobile phase was shown to improve peak symmetry and selectivity for the basic analytes. mdpi.comnih.gov LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it a powerful tool for the definitive identification and quantification of impurities. ijper.orgnih.gov This technique would be essential for confirming the molecular weight and structure of 3'-Dechloro-4'-chloro Bupropion in a sample mixture.

Interactive Data Table: HPLC Conditions for Separation of Bupropion and 3'-Dechloro-4'-chloro Bupropion Impurity

| Parameter | Condition | Reference |

| Method Type | Chaotropic Chromatography (Gradient) | mdpi.comnih.gov |

| Mobile Phase A | 45 mM Potassium Hexafluorophosphate in Water | mdpi.comnih.gov |

| Mobile Phase B | Acetonitrile | mdpi.comnih.gov |

| Gradient | Start at 37.5% B, increasing to 70% B | mdpi.comnih.gov |

| Detection | UV | mdpi.comnih.gov |

Gas Chromatography (GC)

While HPLC is more commonly reported for bupropion analysis, a United States Pharmacopeia (USP) monograph has listed a GC method for analyzing related substances in bupropion hydrochloride tablets. nih.govdntb.gov.ua However, such GC methods can be "time-consuming and error-prone," which has spurred the development of more robust and efficient HPLC-based alternatives for impurity profiling. dntb.gov.ua

Chiral Chromatography for Isomer Separation

Like its parent compound bupropion, 3'-Dechloro-4'-chloro Bupropion possesses a chiral center at the carbon atom alpha to the carbonyl group, meaning it exists as a pair of enantiomers. nih.govnih.gov The separation of enantiomers is critical, as they can exhibit different pharmacological activities. High-performance liquid chromatography using a chiral stationary phase (CSP) is the predominant method for resolving the enantiomers of bupropion and its analogs. nih.govnih.govakjournals.comresearchgate.net

Successful enantioseparation of bupropion has been achieved using various types of CSPs, demonstrating the feasibility of applying similar methodologies to 3'-Dechloro-4'-chloro Bupropion. These established methods provide a robust foundation for developing a specific chiral separation protocol to isolate and analyze the individual enantiomers of the 4'-chloro analog.

Interactive Data Table: Chiral Stationary Phases (CSPs) Used for Bupropion Enantioseparation

| Chiral Stationary Phase (CSP) Type | Example Column | Elution Mode | Reference |

| Derivatized Cyclofructan | LarihcShell CF6-RN | Polar Organic | nih.govresearchgate.net |

| Chlorinated Methylated Cellulose | Not specified | Reversed Phase | akjournals.comresearchgate.net |

| Macrocyclic Glycopeptide | Teicoplanin | Multimodal | nih.govresearchgate.net |

| Immobilized Amylose Derivative | Not specified | Multimodal | nih.govresearchgate.net |

| α1-acid glycoprotein | Ovomucoid column | Not specified | akjournals.com |

Pre Clinical Pharmacological Mechanism Investigations

In Vitro Receptor Binding and Neurotransmitter Transporter Studies

Detailed in vitro studies quantifying the affinity and reuptake inhibition of 3'-Dechloro-4'-chloro Bupropion (B1668061) Fumarate at the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters, as well as its modulatory effects on nicotinic acetylcholine receptors, are not prominently available in the reviewed literature. Structure-activity relationship (SAR) studies on bupropion analogs have been published, but these often focus on modifications to the amino group or the alkyl backbone rather than the specific positional isomerization of the chloro substituent from the meta (3') to the para (4') position. Without specific experimental data, any discussion of its activity relative to the parent compound, bupropion, would be speculative.

Dopamine Transporter (DAT) Affinity and Reuptake Inhibition

Specific IC50 or Ki values for 3'-Dechloro-4'-chloro Bupropion Fumarate at the dopamine transporter (DAT) are not detailed in the available research.

Norepinephrine Transporter (NET) Affinity and Reuptake Inhibition

Specific IC50 or Ki values for this compound at the norepinephrine transporter (NET) are not detailed in the available research.

Serotonin Transporter (SERT) Affinity and Activity

Specific IC50 or Ki values for this compound at the serotonin transporter (SERT) are not detailed in the available research. Bupropion itself has negligible affinity for SERT.

Nicotinic Acetylcholine Receptor (nAChR) Modulation and Antagonism (e.g., α3β4, α4β2, α7)

While bupropion is a known non-competitive antagonist at various nAChR subtypes, specific data quantifying the antagonistic potency (e.g., IC50 values) of this compound at subtypes such as α3β4, α4β2, and α7 have not been found in the reviewed scientific literature.

Enzyme Interaction and Inhibition Kinetics (In Vitro Models)

Cytochrome P450 (CYP) Enzyme Interactions (e.g., CYP2B6, CYP2D6, CYP3A4)

There is no specific information available regarding the interaction, inhibition kinetics, or metabolic profile of this compound with major cytochrome P450 enzymes. The metabolism of bupropion is primarily mediated by CYP2B6 to form its major active metabolite, hydroxybupropion (B195616), and bupropion and its metabolites are known inhibitors of CYP2D6. wikipedia.orgnih.gov However, it is not documented how the structural change in this compound affects these interactions.

Monoamine Oxidase (MAO) Activity Assessment

Preclinical and clinical data have consistently shown that bupropion does not inhibit monoamine oxidase (MAO). drugbank.comnih.gov Unlike MAO inhibitors, which exert their effects by preventing the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, bupropion's mechanism is independent of this enzymatic pathway. drugbank.comnih.gov Animal studies have confirmed that bupropion's antidepressant activity cannot be attributed to the inhibition of MAO in the brain. nih.gov While some recent in vitro studies using isolated mitochondria have detected partial inhibition of both MAO-A and MAO-B by bupropion, this effect was less pronounced compared to that of selective serotonin reuptake inhibitors (SSRIs). mdpi.com Given the structural similarity, it is anticipated that this compound would also lack significant MAO-inhibiting properties, though direct experimental verification is not presently available. The contraindication of using bupropion with MAO inhibitors stems from the risk of hypertensive crisis due to the potentiation of dopamine and norepinephrine pathways through separate mechanisms. droracle.ai

Cellular and Subcellular Mechanistic Effects

Neurotransmitter Release and Synaptic Potentiation in Pre-clinical Models

The primary mechanism of bupropion and its analogues is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, which increases the synaptic concentration and potentiation of these neurotransmitters. nih.govnih.gov In vitro studies on bupropion analogues have elucidated the structural features that determine whether a compound acts as a reuptake inhibitor or a substrate-type releasing agent. nih.gov

Compounds with bulky amine substituents, such as the tert-butyl group found in bupropion and, by extension, in this compound, function as uptake inhibitors rather than neurotransmitter-releasing agents. nih.gov In contrast, analogues with smaller amine substituents (e.g., N-methyl or a primary amine) act as releasing agents. nih.gov Research demonstrates that bupropion itself is a nontransported inhibitor of DAT and NET and lacks the ability to evoke neurotransmitter release. nih.gov This inhibition of reuptake is considered a key factor in its therapeutic effects. nih.govpatsnap.com

| Compound | DAT Uptake Inhibition IC₅₀ (nM) | NET Uptake Inhibition IC₅₀ (nM) | DAT-Mediated Release |

|---|---|---|---|

| Bupropion | 305 | 3,715 | Inactive |

| Des-chlorobupropion (Analogue 4) | 1,259 | 1,862 | Inactive |

| N-methyl Analogue (Analogue 6) | 342 | 3,467 | Active (EC₅₀ = 29 nM) |

| Primary Amine Analogue (Analogue 7) | 399 | 3,467 | Active (EC₅₀ = 64 nM) |

Data adapted from Shalabi et al., 2017. IC₅₀ represents the concentration required to inhibit 50% of transporter activity. EC₅₀ represents the concentration for 50% maximal release response. "Inactive" is defined as <30% efficacy in release response. nih.gov

Second Messenger Signaling Pathway Alterations

Detailed preclinical investigations focusing specifically on the alteration of second messenger signaling pathways by this compound are not extensively documented in the available scientific literature. However, studies on the parent compound, bupropion, have shown that its mechanism of action is not associated with the down-regulation of various postsynaptic receptors, such as beta-adrenergic, serotonergic (5-HT2), or alpha-2-adrenergic receptors, which are often linked to second messenger cascades. nih.gov Research has indicated that bupropion may produce a variable, dose-dependent tendency to decrease the activity of norepinephrine-stimulated adenylate cyclase in rat cerebral cortex slices after chronic administration, though this effect was most apparent at high, non-pharmacologically relevant doses. nih.gov More recent research has explored bupropion's effects on inflammatory signaling pathways, such as the JAK2/STAT3 and TLR2/TLR4 pathways, in immune cells, but the direct relevance to neuronal second messenger systems in a preclinical context remains an area for further investigation. researchgate.net

Vesicular Monoamine Transporter (VMAT) Interactions

An extensive search of publicly available scientific literature and databases has revealed no specific research data on the metabolic pathway of the compound this compound. While the existence of this compound, also known as 4-Chloro Bupropion Fumarate, is confirmed in chemical databases nih.govpharmaffiliates.comsimsonpharma.com, there are no published in vitro or in vivo studies detailing its metabolic stability, metabolite identification, or the specific enzymes involved in its biotransformation.

The user's request for a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the following sections cannot be fulfilled.

Metabolic Pathway Characterization in Pre-clinical Systems

Metabolic Pathway Characterization in Pre Clinical Systems

Enzyme-Specific Contribution to Compound Biotransformation

Generating content for these sections without research data would require speculation and fabrication, which would violate the core principles of scientific accuracy.

For context, the metabolism of the parent compound, bupropion (B1668061), is well-documented. It undergoes extensive metabolism primarily through two main pathways: hydroxylation of the tert-butyl group by the cytochrome P450 enzyme CYP2B6 to form hydroxybupropion (B195616), and reduction of the carbonyl group by carbonyl reductases to form threohydrobupropion and erythrohydrobupropion droracle.aiclinpgx.orgnih.gov. Research has also identified a minor metabolite, 4'-hydroxybupropion, which is formed by the action of CYP2C19, indicating that metabolic modification at the 4'-position of the bupropion structure can occur nih.gov.

However, this information pertains to bupropion and not its 3'-dechloro-4'-chloro analog. The metabolic fate of a compound can be significantly altered by changes in its chemical structure, such as the relocation of a halogen atom on the phenyl ring. Therefore, extrapolating the metabolic pathway of bupropion to 3'-Dechloro-4'-chloro Bupropion Fumarate would be scientifically invalid.

Due to the absence of specific research on this compound, it is not possible to provide the requested article.

Pharmacokinetic Principles in Pre Clinical Models

Absorption Mechanisms and Modalities in Animal Models

Studies conducted in various animal models, including rats and dogs, have consistently shown that bupropion (B1668061) is rapidly and thoroughly absorbed following oral administration. nih.gov The absolute bioavailability of bupropion, however, has been reported to be relatively low, ranging from 5% to 20% in these models, which is a direct consequence of a significant first-pass metabolism. ricardinis.pt

In dogs, after oral administration, peak plasma concentrations of bupropion were observed to be highly variable. nih.gov For the immediate-release formulation of bupropion, peak serum concentrations are typically reached within approximately 1.5 to 2 hours in animal models. nih.gov The absorption process for sustained and extended-release formulations is, as expected, prolonged.

While the precise mechanisms of bupropion's absorption are not fully elucidated, its rapid appearance in plasma suggests efficient passage across the gastrointestinal tract. The lipophilic nature of the bupropion molecule likely facilitates this absorption. ricardinis.pt

Table 1: Absorption Characteristics of Bupropion in Preclinical Models

| Species | Route of Administration | Bioavailability | Time to Peak Plasma Concentration (Tmax) | Reference |

|---|---|---|---|---|

| Dog | Oral | 2.0% - 6.5% | 26 - 32 minutes | nih.gov |

| Rat | Oral | ~5% - 20% | Not Specified | ricardinis.pt |

| General | Oral (Immediate Release) | Not Specified | ~2 hours | nih.gov |

Excretion Routes and Mass Balance Studies in Animal Models

The elimination of bupropion and its metabolites from the body occurs primarily through excretion in the urine. nih.gov Mass balance studies in animal models have shown that the majority of an administered dose of bupropion is recovered in the urine, with a smaller portion found in the feces. ricardinis.pt

It is important to note that very little of the parent bupropion is excreted unchanged. ricardinis.pt The vast majority of the drug undergoes extensive metabolism prior to excretion, and it is the various metabolites that constitute the bulk of the excreted compounds. nih.gov In rats and dogs, the metabolism is predominantly characterized by oxidative cleavage of the side chain. nih.gov

Protein Binding Characteristics in Pre-clinical Plasma (e.g., Human Serum Albumin interactions)

In preclinical plasma, bupropion exhibits a moderate to high degree of binding to plasma proteins. nih.gov Studies have reported plasma protein binding of bupropion to be in the range of 75% to 80%. nih.gov This level of protein binding does not appear to significantly limit the extensive tissue distribution of the parent drug. nih.gov

The primary active metabolites of bupropion have been shown to have different protein binding characteristics compared to the parent compound. The extent of protein binding for hydroxybupropion (B195616) is similar to that of bupropion, while the threohydrobupropion metabolite exhibits approximately half the protein binding of bupropion. umich.edu In studies using human serum albumin, bupropion has been shown to bind with high affinity, primarily through hydrogen bonds and van der Waals forces. researchgate.net

Table 2: Plasma Protein Binding of Bupropion and its Metabolites

| Compound | Plasma Protein Binding (%) | Reference |

|---|---|---|

| Bupropion | 75% - 84% | nih.govdrugbank.com |

| Hydroxybupropion | ~77% - 84% | umich.edudrugbank.com |

| Threohydrobupropion | ~42% | umich.edu |

Structure Activity Relationship Sar and Computational Modeling

Comparative Pharmacological Profiling with Bupropion (B1668061) and Known Analogs

3'-Dechloro-4'-chloro Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI), a classification it shares with its parent compound, bupropion. nih.gov Bupropion itself is a relatively weak but effective dual inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with negligible effects on the serotonin (B10506) transporter (SERT). nih.govnih.gov Its mechanism is understood to be based on the inhibition of neurotransmitter reuptake without promoting their release, a crucial distinction from substrate-type releasing agents like cathinone. nih.govvcu.edu

The pharmacological profile of bupropion analogs is highly sensitive to modifications on both the amine substituent and the phenyl ring. Key structural features that determine the mechanism of action—distinguishing between reuptake inhibitors and substrate-releasing agents—are the bulky substituents on the terminal amine. vcu.edu The large tert-butyl group on bupropion is critical for its function as a reuptake inhibitor; smaller amine groups tend to convert the molecule into a substrate-type releasing agent. nih.govnih.gov

The table below provides a comparative overview of the inhibitory activities of bupropion and related analogs at monoamine transporters.

Elucidation of Key Structural Determinants for Target Affinity and Selectivity

The affinity and selectivity of bupropion analogs for monoamine transporters are governed by specific structural elements. The two primary features are the N-alkyl substituent and the halogen substitution on the phenyl ring.

The N-tert-butyl Group : This bulky group is a defining feature that establishes bupropion and its close analogs as transporter inhibitors rather than substrates. nih.govvcu.edu This steric hindrance prevents the molecule from being a substrate for the transporter, thus blocking reuptake without inducing neurotransmitter release. nih.gov This mechanistic profile is crucial for its therapeutic effects as an antidepressant.

Phenyl Ring Substitution : The presence and position of a halogen on the phenyl ring significantly modulate the compound's interaction with the transporters.

Presence of Chlorine : The complete removal of the chlorine atom, as in des-chlorobupropion, leads to a marked decrease in potency at DAT, indicating the halogen's importance for binding affinity. nih.gov

Position of Chlorine : The shift from the 3'-position (meta) in bupropion to the 4'-position (para) in 3'-Dechloro-4'-chloro Bupropion alters the electronic distribution across the aromatic ring, which in turn affects interactions within the transporter binding pocket. Studies on bupropion analogs have shown that para-substitution is a critical factor for activity. For instance, a para-chloro analog (RTI-3) displayed lower efficacy in chaperone activity at DAT compared to bupropion and a para-bromo analog. frontiersin.org Furthermore, research has indicated that the addition of a second halogen (as in the 3'-chloro group of bupropion) can be favorable for DAT binding affinity and uptake inhibition, even if it is deleterious for other functions like chaperone efficacy. frontiersin.org Therefore, removing the 3'-chloro group and having only a 4'-chloro group, as in 3'-Dechloro-4'-chloro Bupropion, is expected to produce a distinct pharmacological profile compared to the parent compound.

These determinants highlight a sensitive SAR where minor positional changes of a substituent can lead to significant differences in pharmacological activity, underscoring the precise structural requirements for optimal interaction with DAT and NET.

Advanced Computational Chemistry Applications

While direct experimental data for 3'-Dechloro-4'-chloro Bupropion Fumarate is limited in some advanced computational areas, the principles and applications of these techniques can be understood from studies on bupropion and other analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For 3'-Dechloro-4'-chloro Bupropion, docking simulations would be used to model its interaction with the binding sites of DAT and NET. Although specific docking studies for this compound were not found in the reviewed literature, studies on related molecules like norepinephrine have identified key interactions within the NET binding pocket, such as a salt bridge with aspartate (D75) and hydrogen bonds with other residues. nih.gov

A docking study of 3'-Dechloro-4'-chloro Bupropion would aim to:

Identify the specific amino acid residues in DAT and NET that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

Analyze how the 4'-chloro substitution alters the binding pose compared to bupropion's 3'-chloro group.

Provide a structural basis for the observed differences in binding affinity and selectivity between the analogs.

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules, which govern their reactivity and interactions. mdpi.com For a molecule like 3'-Dechloro-4'-chloro Bupropion, these calculations can elucidate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and dipole moment.

While specific quantum chemical calculations for this exact analog are not detailed in the available literature, the principles are well-established from studies on related chlorinated aromatic compounds. nih.govnih.gov The position of the electron-withdrawing chlorine atom significantly influences the electron density of the phenyl ring. Shifting the chlorine from the meta- to the para-position would alter the molecule's electrostatic potential map, changing how it "appears" to the binding site of the transporter proteins. These calculations can help explain the stability of the ligand-receptor complex and provide quantitative descriptors for use in other modeling methods like QSAR. mdpi.com

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating molecular descriptors (physicochemical properties derived from the structure) with experimental activity, QSAR models can predict the activity of new, untested compounds.

Bupropion has been included in datasets used to build robust QSAR models for DAT inhibitors. nih.gov To develop a predictive model for 3'-Dechloro-4'-chloro Bupropion, a QSAR study would involve:

Calculating a range of molecular descriptors for a series of bupropion analogs, including descriptors that capture the electronic and steric effects of the phenyl ring substituents.

Using statistical methods to build a model that correlates these descriptors with experimentally determined DAT and NET binding affinities.

Using the validated model to predict the inhibitory potency of 3'-Dechloro-4'-chloro Bupropion based on its unique structural descriptors.

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, offering insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding. nih.gov This technique is particularly valuable for understanding dynamic processes like ligand binding and unbinding from transporters. mdpi.com

While specific MD simulations for 3'-Dechloro-4'-chloro Bupropion are not available in the reviewed literature, an MD study would be a powerful tool to:

Simulate the compound within the binding pocket of DAT and NET over a period of nanoseconds to microseconds.

Assess the stability of the binding pose predicted by molecular docking.

Analyze the flexibility of the ligand and the protein, revealing how they adapt to each other to form a stable complex.

Such simulations have been instrumental in providing insights into the function of monoamine transporters and would be critical for a deeper understanding of the specific interactions of 3'-Dechloro-4'-chloro Bupropion. nih.gov

Table of Mentioned Compounds

Potential Research Applications and Future Directions Non Clinical

Utility as a Mechanistic Research Tool and Probe Compound

As a structurally distinct analog of bupropion (B1668061), 3'-Dechloro-4'-chloro Bupropion Fumarate is a valuable mechanistic research tool for probing the structure-activity relationships of compounds that target monoamine transporters. Bupropion itself is an inhibitor of the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov Research on "deconstructed" analogs of bupropion, where specific structural elements are altered, has been instrumental in understanding what governs the transition between transporter inhibition and substrate-induced neurotransmitter release. nih.govacs.orgnih.gov

By systematically modifying the bupropion structure, researchers can investigate how these changes affect interactions with DAT, NET, and the serotonin (B10506) transporter (SERT). nih.govvcu.edu For instance, studies have shown that the bulky tert-butyl amine group of bupropion is a key determinant of its action as a transporter inhibitor rather than a releasing agent. nih.govnih.gov The specific substitution pattern on the phenyl ring also influences potency and selectivity. The replacement of the 3'-chloro group with a 4'-chloro group in this compound offers a unique opportunity to explore the impact of the halogen's position on transporter binding and inhibition. This compound can be used in competitive binding assays and uptake inhibition studies to further map the pharmacophore of the monoamine transporters.

Development of Novel In Vitro and In Vivo Pharmacological Assays

The availability of well-characterized reference compounds like this compound is crucial for the development and validation of novel in vitro and in vivo pharmacological assays. As "Bupropion USP Related Compound A," its primary role is to serve as a standard in analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the identity, purity, and quality of bupropion in pharmaceutical preparations. chemicea.comsynthinkchemicals.com

In a research context, this compound can be used to:

Standardize Assays: Establish a baseline and control in neurotransmitter uptake inhibition assays using synaptosomes or cell lines expressing DAT, NET, and SERT. nih.gov

Validate New Analytical Methods: Serve as a reference material in the development of more sensitive and specific analytical techniques for quantifying bupropion and its analogs in biological matrices. manchester.ac.uk

Calibrate Equipment: Ensure the accuracy and precision of laboratory instruments used in pharmacological research.

The use of such a standardized compound is fundamental for the reproducibility and reliability of research findings in the development of new bupropion analogs. synthinkchemicals.com

Contribution to the Understanding of Bupropion Metabolism and Pharmacology

Investigating analogs like this compound can provide significant insights into the metabolism and broader pharmacology of bupropion. Bupropion undergoes extensive metabolism in the liver, primarily by CYP2B6, to form active metabolites such as hydroxybupropion (B195616), which contribute significantly to its therapeutic effects. nih.gov

By comparing the metabolic profile of this compound to that of bupropion, researchers can explore how the alteration in the chlorine position affects its interaction with metabolic enzymes. This can help to:

Identify the metabolic pathways that are sensitive to the substitution pattern on the phenyl ring.

Understand the potential for the formation of novel metabolites with unique pharmacological profiles.

This knowledge is vital for a comprehensive understanding of bupropion's mechanism of action and for predicting the metabolic fate of new analogs. manchester.ac.uk

Guidance for Rational Drug Design and Development of Next-Generation Analogs

Structure-activity relationship (SAR) studies involving compounds like this compound are a cornerstone of rational drug design. vcu.edu By correlating the structural modifications of bupropion analogs with their pharmacological activity, medicinal chemists can build predictive models to guide the synthesis of next-generation compounds with improved properties. mdpi.com

The data generated from in vitro studies with this compound can contribute to this effort by:

Informing Computational Models: Providing empirical data to refine computational docking studies that simulate the binding of ligands to monoamine transporters.

Guiding Synthetic Efforts: Highlighting the importance of the halogen position on the phenyl ring for potency and selectivity, thus directing the synthesis of new analogs with potentially enhanced therapeutic profiles. For example, research has shown that different substitutions on the phenyl ring of cathinone analogs can significantly alter their selectivity for different monoamine transporters. vcu.edu

Exploring New Therapeutic Applications: The unique pharmacological profile of a new analog could suggest its potential for treating other CNS disorders beyond depression and nicotine (B1678760) addiction.

The systematic exploration of the chemical space around the bupropion scaffold, facilitated by the study of analogs such as this compound, is essential for the development of novel and more effective therapeutics.

Q & A

What synthetic pathways are recommended for lab-scale preparation of 3'-Dechloro-4'-chloro Bupropion Fumarate, and how can purity be optimized?

Basic Research Question

The synthesis of this compound involves modifying the chloro-substituents on the propiophenone backbone. A multi-step approach is advised:

Intermediate Synthesis : Start with halogenated propiophenone precursors (e.g., 3'-chloro-propiophenone derivatives, as in Bupropion’s original synthesis ).

Dechlorination/Chlorination : Use catalytic hydrogenation or metal-assisted reactions for selective dechlorination at the 3' position, followed by electrophilic chlorination at the 4' position.

Salt Formation : React the free base with fumaric acid in a polar aprotic solvent (e.g., ethanol) under controlled pH (4.5–5.5) to precipitate the fumarate salt.

Purity Optimization :

- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.

- Validate purity via USP-compliant HPLC methods (e.g., C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) .

What analytical techniques are critical for characterizing structural and chiral purity of this compound?

Basic Research Question

Characterization requires a combination of techniques:

- Structural Confirmation :

- NMR Spectroscopy : - and -NMR to verify substitution patterns (e.g., absence of 3'-Cl, presence of 4'-Cl) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for CHClNO) with <2 ppm error.

- Chiral Purity :

How can researchers address discrepancies in pharmacokinetic data for this compound across in vitro and in vivo models?

Advanced Research Question

Data contradictions often arise from metabolic variability or assay limitations. Mitigation strategies include:

Metabolic Profiling :

- Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites (e.g., hydroxylation at the tert-butyl group) .

- Cross-validate with LC-MS/MS quantification of plasma concentrations in rodent models .

Experimental Design :

- Apply factorial design (e.g., 2 factorial) to test variables like dose, administration route, and sampling time .

- Use software tools (e.g., Schrödinger’s ADMET Predictor) for in silico pharmacokinetic modeling .

What methodologies are effective for resolving racemic mixtures of this compound during synthesis?

Advanced Research Question

Chiral resolution is critical for studying enantiomer-specific pharmacodynamics. Recommended approaches:

Enzymatic Resolution :

- Use lipases (e.g., Candida antarctica) in organic solvents to selectively esterify one enantiomer.

Preparative Chiral Chromatography :

Crystallization-Induced Diastereomer Resolution :

- Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and crystallize under controlled temperatures.

How should researchers design stability studies for this compound under varying storage conditions?

Basic Research Question

Follow ICH Q1A guidelines for accelerated stability testing:

Conditions :

- Long-term : 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

- Intermediate : 30°C ± 2°C / 65% RH ± 5% RH for 6 months.

- Accelerated : 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

Analytical Monitoring :

- Quantify degradation products (e.g., dechlorinated analogs) via stability-indicating HPLC methods .

- Track hygroscopicity using dynamic vapor sorption (DVS) assays.

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Adhere to hazard mitigation strategies:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation.

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.